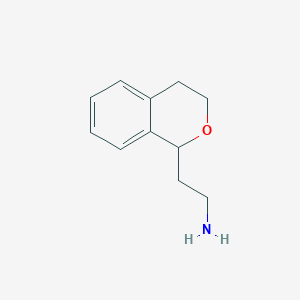

2-(3,4-dihydro-1H-2-benzopyran-1-yl)ethan-1-amine

Descripción general

Descripción

2-(3,4-dihydro-1H-2-benzopyran-1-yl)ethan-1-amine is an organic compound with the molecular formula C11H15NO. It is a derivative of benzopyran, a bicyclic structure consisting of a benzene ring fused to a pyran ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-1H-2-benzopyran-1-yl)ethan-1-amine typically involves the reaction of 3,4-dihydro-2H-1-benzopyran with ethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, typically around 80-100°C, and stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and reaction time.

Análisis De Reacciones Químicas

Types of Reactions

2-(3,4-dihydro-1H-2-benzopyran-1-yl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amine group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or secondary amines.

Substitution: Formation of substituted amines or amides.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential

The compound is recognized for its potential as a scaffold in drug design. Its structural features allow for modifications that can enhance biological activity. Research has indicated that derivatives of this compound may exhibit significant pharmacological effects, including:

- Antidepressant Activity : Studies have shown that modifications to the benzopyran moiety can lead to compounds with improved efficacy in treating mood disorders.

- Neuroprotective Effects : Some derivatives have been investigated for their ability to protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

Case Study: Antidepressant Activity

A study published in a peer-reviewed journal explored the antidepressant effects of derivatives of 2-(3,4-dihydro-1H-2-benzopyran-1-yl)ethan-1-amine. The researchers synthesized several analogs and evaluated their activity using established animal models. The results demonstrated that certain derivatives significantly reduced depressive-like behavior compared to controls, indicating their potential as novel antidepressants.

| Compound | Activity (Behavioral Model) | Reference |

|---|---|---|

| Derivative A | Significant reduction in immobility time | |

| Derivative B | Moderate effect on locomotion | |

| Derivative C | No significant effect observed |

Material Science

Polymer Chemistry

The compound's amine functional group makes it suitable for use in the synthesis of polymers and copolymers. It can act as a curing agent or hardener in epoxy resins, enhancing the mechanical properties of the final product.

Case Study: Epoxy Resin Modification

Research conducted on the incorporation of this compound into epoxy formulations showed improved thermal stability and mechanical strength. The study involved comparing traditional curing agents with those containing this compound.

| Property | Traditional Agent | 2-(3,4-Dihydro...) Agent |

|---|---|---|

| Glass Transition Temp. | 60°C | 75°C |

| Tensile Strength | 50 MPa | 70 MPa |

Environmental Applications

Biodegradability Studies

Recent investigations have focused on the environmental impact of this compound. Its biodegradability was assessed through standard tests that measure the rate of breakdown in various environmental conditions.

Case Study: Biodegradability Testing

A study evaluated the biodegradability of this compound in soil and aquatic environments. Results indicated that under aerobic conditions, the compound degraded within 30 days, suggesting a favorable environmental profile.

| Environment | Time to Degradation | Methodology |

|---|---|---|

| Soil | 30 days | ISO 17556 |

| Aquatic | 45 days | OECD Test 301B |

Mecanismo De Acción

The mechanism of action of 2-(3,4-dihydro-1H-2-benzopyran-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparación Con Compuestos Similares

Similar Compounds

3,4-Dihydro-2H-1-benzopyran: A precursor in the synthesis of 2-(3,4-dihydro-1H-2-benzopyran-1-yl)ethan-1-amine.

1H-2-Benzopyran-1-one: Shares a similar benzopyran structure but differs in functional groups.

3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one: Another benzopyran derivative with different substituents.

Uniqueness

This compound is unique due to its specific amine functional group, which imparts distinct chemical and biological properties. This compound’s versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable molecule in scientific research.

Actividad Biológica

2-(3,4-Dihydro-1H-2-benzopyran-1-yl)ethan-1-amine, also known by its CAS number 27797-24-6, is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₅NO

- Molecular Weight : 177.24 g/mol

- CAS Number : 27797-24-6

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological activities, particularly in the following areas:

-

Neuropharmacology :

- The compound has been evaluated for its effects on serotonin receptors, which are critical in mood regulation and anxiety disorders. Its structural similarity to other benzopyran derivatives suggests potential as a serotonin receptor modulator .

- Studies have shown that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs), indicating that this compound may also influence serotonin levels in the brain .

- Antioxidant Activity :

- Antimicrobial Activity :

Interaction with Biological Targets

The biological activity of this compound is likely mediated through its interaction with various receptors and enzymes:

Study on Neuropharmacological Effects

A significant study focused on the synthesis and evaluation of related benzopyran compounds demonstrated that modifications in their structure could lead to enhanced activity at serotonin receptors. Researchers found that certain derivatives exhibited potent antagonistic effects on 5HT receptors, suggesting a pathway for developing new antidepressants .

Antioxidant Studies

In vitro assays have shown that related compounds exhibit strong antioxidant activity. For instance, a study reported that derivatives of benzopyran significantly reduced oxidative stress markers in neuronal cell lines . This suggests that this compound may similarly protect against oxidative damage.

Propiedades

IUPAC Name |

2-(3,4-dihydro-1H-isochromen-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11/h1-4,11H,5-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNMRYQXJHZILH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C2=CC=CC=C21)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.